molecular formula C4H5ClO4 B1583703 (R)-2-Chlorosuccinic acid CAS No. 3972-40-5

(R)-2-Chlorosuccinic acid

Cat. No.: B1583703
CAS No.: 3972-40-5
M. Wt: 152.53 g/mol
InChI Key: QEGKXSHUKXMDRW-UWTATZPHSA-N
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Description

Contextualization within Chiral Organic Chemistry and Stereoisomerism

Chiral organic chemistry is the study of molecules that are non-superimposable on their mirror images, a property known as chirality. york.ac.uk These mirror-image molecules are called enantiomers and often exhibit different biological activities. (R)-2-chlorosuccinic acid is a chiral molecule due to the presence of a stereocenter at the second carbon atom, where a chlorine atom is attached. ontosight.ai This chirality means it can exist in two enantiomeric forms: this compound and (S)-2-chlorosuccinic acid. The "(R)" designation refers to the specific three-dimensional arrangement of the atoms around this chiral center, according to the Cahn-Ingold-Prelog priority rules. The distinct spatial arrangement of the (R)-enantiomer is crucial as it dictates how the molecule interacts with other chiral molecules, a fundamental concept in drug development and biochemical processes. york.ac.ukontosight.ai

Significance as a Chiral Synthon and Intermediate in Asymmetric Synthesis

In the field of asymmetric synthesis—the synthesis of a single enantiomer of a chiral molecule—this compound serves as a valuable chiral synthon. A chiral synthon is a building block that introduces a specific chirality into a target molecule. Chemists utilize this compound to construct more complex chiral molecules with a defined stereochemistry. Its utility stems from its bifunctional nature, possessing both a carboxylic acid group and a reactive carbon-chlorine bond at a chiral center. ontosight.ai This allows for a variety of chemical transformations to be performed, making it a versatile intermediate in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.aiontosight.ai The ability to use a readily available chiral starting material like this compound is a key strategy in asymmetric synthesis, often referred to as the "chiral pool" approach. york.ac.uk

Historical Perspectives in Stereochemistry Research Pertaining to Halogenated Succinic Acid Derivatives

The study of halogenated succinic acid derivatives, including chlorosuccinic acid, is deeply intertwined with the historical development of stereochemistry. These compounds were central to early investigations that aimed to understand the three-dimensional nature of molecules and how their spatial arrangement influences chemical reactions.

One of the most significant contributions of chlorosuccinic acid to stereochemistry was its role in the discovery of the Walden inversion. In 1896, chemist Paul Walden reported a series of reactions where he could convert one enantiomer of a compound into its mirror image and back again, a process now known as a Walden cycle. wikipedia.orgvedantu.com He demonstrated that (+)-malic acid could be transformed into either (+)- or (-)-chlorosuccinic acid using different reagents. byjus.comsnscourseware.org

Specifically, the reaction of (-)-malic acid with phosphorus pentachloride yielded (+)-chlorosuccinic acid. libretexts.org Conversely, treatment of (+)-chlorosuccinic acid with silver oxide in water produced (+)-malic acid, a reaction that proceeds with retention of configuration. wikipedia.org This cycle demonstrated that a chemical reaction at a chiral center could either invert the stereochemical configuration or retain it. byjus.comsnscourseware.org This phenomenon, where the configuration of a chiral center is flipped during a reaction, was termed the Walden inversion. vedantu.combyjus.com It is now understood to be a hallmark of the SN2 (bimolecular nucleophilic substitution) reaction mechanism, which involves a backside attack by the nucleophile. wikipedia.orgvedantu.com The study of the interconversion of malic and chlorosuccinic acids was instrumental in providing the experimental evidence that led to the concept of inversion of configuration, a cornerstone of modern organic chemistry. wikipedia.orgbyjus.comsnscourseware.org

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C4H5ClO4 guidechem.com
Molecular Weight 152.53 g/mol guidechem.comnih.gov
CAS Number 3972-40-5 guidechem.com
Appearance White crystalline solid ontosight.ai
Solubility Slightly soluble in water ontosight.ai
Storage Temperature 2-8°C guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-chlorobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGKXSHUKXMDRW-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032073
Record name (2R)-2-Chlorosuccinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3972-40-5
Record name Chlorosuccinic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Chlorosuccinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROSUCCINIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936SBK549N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for R 2 Chlorosuccinic Acid and Its Enantiomers

Chiral Pool Synthesis Strategies

Chiral pool synthesis, also known as the chiron approach, is a foundational strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. vedantu.comwikipedia.org This method leverages the inherent chirality of molecules like amino acids and carboxylic acids to construct more complex chiral targets.

Stereoselective Transformations from Enantiopure Natural Precursors

The use of enantiopure natural precursors is a direct and often efficient way to access specific stereoisomers of a target molecule. The stereochemical outcome of the transformation—whether it proceeds with retention or inversion of configuration—is critical to obtaining the desired product.

A well-established method for synthesizing 2-chlorosuccinic acid employs the amino acid aspartic acid as the chiral precursor. ryongnamsan.edu.kp The reaction involves the diazotization of the primary amine group with sodium nitrite (B80452) (NaNO₂) in an acidic medium, typically concentrated hydrochloric acid, followed by substitution with a chloride ion. google.comgoogle.com

Consequently, to produce the target compound (R)-2-chlorosuccinic acid , the required starting material is (R)-aspartic acid (D-aspartic acid). The more common and readily available enantiomer, (S)-aspartic acid (L-aspartic acid), yields (S)-2-chlorosuccinic acid under these conditions. ryongnamsan.edu.kpgoogle.com

The industrial viability of chiral pool synthesis hinges on the optimization of reaction conditions to maximize yield, purity, and economic efficiency. For the synthesis of (S)-2-chlorosuccinic acid from (S)-aspartic acid, patent literature details several key parameters that have been refined. google.comgoogle.com The reaction must be conducted at low temperatures, typically between -20°C and -5°C, to control the stability of the diazonium intermediate. google.comgoogleapis.com The concentration of (S)-aspartic acid is preferably kept above 15% w/v, and specific molar ratios of reactants are employed to drive the reaction to completion. google.comgoogle.com The product is then isolated by precipitation upon cooling the reaction mixture. google.com These optimized protocols lead to high yields, often in the range of 80-87%, and excellent enantiomeric purity, with enantiomeric excess (ee) values reported to be greater than or equal to 99%. google.comgoogleapis.com

ParameterConditionReference
Starting Material(S)-Aspartic Acid (L-Aspartic Acid) google.comgoogle.com
ReagentsSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sodium Chloride (NaCl) google.comgoogle.com
Temperature-20°C to -5°C google.comgoogleapis.com
(S)-Aspartic Acid : NaCl Molar Ratio1 : 0.3 to 1 : 0.5 google.com
Product(S)-2-Chlorosuccinic Acid ryongnamsan.edu.kpgoogle.com
Yield (Crude)80-87% google.com
Enantiomeric Excess (ee)≥ 99% googleapis.com

Exploitation of Readily Available Chiral Feedstocks

Beyond aspartic acid, other natural chiral molecules can serve as precursors. The historic Walden cycle experiments first demonstrated the interconversion of enantiomers of malic acid and chlorosuccinic acid. wikipedia.orgwikipedia.orgatamanchemicals.com This provides an alternative chiral pool route. The reaction of a chiral alcohol with certain halogenating agents, such as phosphorus pentachloride (PCl₅), is known to proceed via an SN2 mechanism, resulting in an inversion of configuration at the stereocenter. wikipedia.orgbyjus.comyale.edu

Therefore, one can synthesize this compound by starting with (S)-malic acid (L-malic acid), which is the naturally occurring enantiomer, and treating it with PCl₅. wikipedia.orgyale.edu This stereoinvertive pathway offers a valuable alternative to the stereoretentive route from aspartic acid.

Asymmetric Synthesis Approaches

In contrast to chiral pool synthesis, asymmetric synthesis involves the creation of a chiral center from an achiral or racemic substrate through the influence of a chiral catalyst or reagent. These methods are powerful tools for generating enantiomerically enriched compounds.

Catalytic Enantioselective Halogenation Reactions

The direct, catalytic, and enantioselective introduction of a halogen atom alpha to a carbonyl group is a significant area of modern organic synthesis. researchgate.net While specific examples detailing the direct asymmetric chlorination of succinic acid are not prevalent, the underlying principles have been extensively developed for analogous substrates and offer a clear blueprint for accessing this compound.

Organocatalysis, in particular, has emerged as a robust strategy for such transformations. The methodology often relies on the in situ formation of a chiral enamine or enolate intermediate from an aldehyde or activated carboxylic acid derivative, which then reacts with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS). researchgate.net

For instance, the asymmetric α-chlorination of activated aryl acetic acid esters has been achieved with high enantioselectivity (up to 99:1 er) using chiral isothiourea catalysts under base-free conditions. nih.gov This type of catalytic system could foreseeably be applied to a suitable derivative of succinic acid, such as a monoester or the anhydride (B1165640), to generate the desired α-chloro product enantioselectively. The reaction would involve the formation of a chiral C1 ammonium (B1175870) enolate, which would then be intercepted by the chlorinating agent, with the stereochemical outcome dictated by the chiral catalyst. nih.gov Similarly, chiral Lewis acid catalysts have been shown to effect enantioselective chlorinations on related substrates, representing another potential avenue for this asymmetric transformation. pitt.edu

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis refers to a reaction in which one diastereomer of a product is formed in preference to others. When synthesizing a complex molecule with multiple stereocenters, like a precursor to this compound, controlling the relative stereochemistry between these centers is crucial. This is often achieved by using a substrate that already contains a stereocenter to influence the creation of a new one.

The synthesis of precursors for this compound can be approached through various diastereoselective strategies. For example, the conjugate addition of nucleophiles to α,β-unsaturated systems bearing a chiral auxiliary is a powerful method. The reaction of chlorotitanium enolates derived from chiral N-acyloxazolidinones with electrophilic olefins proceeds with high diastereoselectivity, establishing the stereochemistry of the resulting adduct which can be a precursor to the desired chiral acid. acs.org

Another relevant strategy involves the diastereoselective functionalization of cyclic systems. For instance, an efficient pathway to highly functionalized proline derivatives has been developed based on a copper(I)-catalyzed cascade reaction that proceeds with high diastereoselectivity. mdpi.com Similarly, chiral nonracemic nitroso acetals, which are versatile synthetic intermediates, have been synthesized via diastereoselective multicomponent cycloadditions, demonstrating excellent control over the formation of new stereocenters. beilstein-journals.org These examples, while not directly producing chlorosuccinic acid, illustrate the sophisticated methods available to construct chiral precursors with the correct relative and absolute stereochemistry required for subsequent conversion to the final target. The reaction of a racemic biphenyl (B1667301) dicarboxylic acid with a chiral diamine, (R,R)-diaminocyclohexane, yields a single diastereomerically and enantiomerically pure cyclic amide, showcasing how a chiral reagent can resolve a racemic precursor while forming a new chiral entity. nih.gov

Table 2: Examples of Diastereoselective Reactions for Chiral Precursor Synthesis This table is generated based on the research findings.

Reaction Type Substrate/Reagent Example Key Feature
Michael Addition Chiral N-acyloxazolidinone enolates + electrophilic olefins. acs.org The chiral auxiliary directs the approach of the electrophile, leading to high diastereoselectivity.
[3+2] Cycloaddition CF₃-substituted allenynes + tosylazide. mdpi.com A Cu(I)-catalyzed cascade reaction forms a new proline framework with high diastereoselectivity.
Ugi Reaction Chiral 1,3-aminoalcohols + aldehydes, carboxylic acids, isocyanides. nih.gov The chiral amine component induces diastereoselectivity in the multicomponent reaction.
Dynamic Kinetic Resolution Racemic γ-keto acid + chiral phenylglycinol. chemistryviews.org Forms enantiomerically pure cis-fused bicyclic lactams, establishing two contiguous chiral centers.
Enolate Hydroxylation Glutamate-derived ester + Davis' oxaziridine. nsf.gov Achieves highly anti-selective C-hydroxylation through 1,3-asymmetric induction.

Enzymatic and Biocatalytic Production Routes

Biocatalysis, the use of natural catalysts like enzymes, offers a compelling alternative to traditional chemical synthesis, particularly for producing chiral molecules. mdpi.com Enzymes operate under mild conditions of temperature and pressure, typically in aqueous environments, which reduces energy consumption and the need for hazardous organic solvents. europa.eursc.org Their most significant advantage lies in their remarkable chemo-, regio-, and stereoselectivity, which allows for the synthesis of highly pure enantiomers, often in a single step, thereby minimizing side products and simplifying purification processes. mdpi.comeuropa.eu

Chiral halogenated compounds are valuable building blocks, but their synthesis can be challenging via conventional chemistry. europa.eu Biocatalysis provides powerful tools for their stereospecific production. A key class of enzymes in this field is the dehalogenases, which catalyze the cleavage of carbon-halogen bonds. rsc.orgfrontiersin.org For example, L-2-haloacid dehalogenases specifically act on L-isomers of halogenated organic acids to produce the corresponding D-hydroxycarboxylic acids with an inversion of stereochemistry. nih.gov These enzymes are of great interest for both bioremediation and the synthesis of optically pure compounds. frontiersin.org

Another versatile class of enzymes is acylases. Research has shown that acylase I from Aspergillus melleus can perform enantio- and regioselective butanolysis on α-substituted dimethyl succinates. researchgate.net The reactions proceed exclusively at the methyl ester group located at the α-position to the substituent. While enantioselectivity was low for substrates with simple chloro- or bromo-substituents, it was exceptionally high for those containing an N-acyl group, demonstrating the profound influence of substrate structure on enzymatic selectivity. researchgate.net

Table 3: Acylase I-Catalyzed Butanolysis of Dimethyl α-Substituted Succinates This table is based on data from A. Liljeblad et al., Tetrahedron 56 (2000) 8439-8448.

Substrate α-Substituent Enzyme Source Conversion (%) Enantiomer
Cl Aspergillus melleus 23 R
Br Aspergillus melleus 13 S
AcHN Aspergillus melleus 23 S (>98% e.e.)
PrCOHN Aspergillus melleus 13 S (>98% e.e.)

Kinetic Resolution and Desymmetrization of Racemic Mixtures or Prochiral Substrates

Enzymatic kinetic resolution (EKR) is one of the most widely used biocatalytic methods for separating enantiomers from a racemic mixture. nih.gov The strategy relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. This results in a mixture of the unreacted, enantiomerically enriched substrate and the transformed, enantiomerically pure product, which can then be separated. The maximum theoretical yield for the desired enantiomer in a classic EKR is 50%. europa.eu

Acylase I has been extensively used for the kinetic resolution of racemic N-acyl amino acids on an industrial scale. harvard.edunih.gov The enzyme selectively hydrolyzes the N-acyl group from the L-amino acid, leaving the D-enantiomer unreacted. A similar principle applies to the resolution of succinic acid derivatives. In a study on the butanolysis of various α-substituted dimethyl succinates, acylase I enzymes demonstrated the ability to resolve racemic mixtures. researchgate.net For instance, with a chloro-substituent, the enzyme from Aspergillus melleus preferentially reacted with the S-enantiomer, leaving the R-enantiomer enriched. researchgate.net

Lipases are another class of hydrolases frequently employed in EKR. They can catalyze the enantioselective acylation or hydrolysis of a wide range of substrates, including alcohols and esters. nih.govscielo.br For example, the lipase (B570770) Novozym 435® has been used for the kinetic resolution of (R,S)-2-butanol via esterification, achieving high enantiomeric excess of the remaining substrate. nih.gov These methods highlight the potential for resolving racemic 2-chlorosuccinic acid or its ester derivatives to obtain the desired (R)-enantiomer.

Table 4: Enantioselectivity of Acylase I in the Butanolysis of Dimethyl α-Substituted Succinates This table is based on data from A. Liljeblad et al., Tetrahedron 56 (2000) 8439-8448.

Substrate α-Substituent Enzyme Preparation Enantioselectivity (E) Faster Reacting Enantiomer
Cl Aspergillus melleus 2 R
Br Aspergillus melleus 2 S
AcHN Aspergillus on Eupergit C >100 S
PrCOHN Aspergillus on Eupergit C >100 S

Industrial Scale-Up and Economic Feasibility of Biocatalytic Processes

The transition of a biocatalytic process from the laboratory to an industrial scale depends heavily on its economic viability and robustness. The advantages of biocatalysis, such as mild reaction conditions, high selectivity, and reduced environmental impact, contribute positively to its economic profile by lowering energy costs and simplifying downstream processing. europa.eursc.org

While specific data on the industrial-scale production of this compound via biocatalysis is not widely published, the economic feasibility can be inferred from established industrial processes. Acylases, for example, are used for the large-scale production of enantiomerically pure amino acids. nih.gov Similarly, dehalogenases are recognized for their potential in both bioremediation and the synthesis of fine chemicals. rsc.orgfrontiersin.org The continuous development of more robust enzymes through protein engineering and the discovery of new biocatalysts from biodiversity are constantly expanding the scope of economically viable industrial biotransformations. mdpi.com

Mechanistic Studies of Conversion Reactions

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. The conversion reactions involving this compound and its precursors are intrinsically linked to the historical development of stereochemistry, particularly the discovery of nucleophilic substitution (S_N2) reactions and the phenomenon of Walden inversion. vedantu.comsnscourseware.org

In 1896, Paul Walden conducted a series of experiments that would become a cornerstone of organic chemistry. He demonstrated that a single chiral compound, (+)-malic acid, could be converted into either (+)-chlorosuccinic acid or (-)-chlorosuccinic acid depending on the reagent used. byjus.comtestbook.com Specifically, reaction with phosphorus pentachloride (PCl₅) yielded one enantiomer of chlorosuccinic acid, while reaction with silver(I) oxide followed by PCl₅ yielded the opposite enantiomer. wikipedia.org This cycle of reactions, which could interconvert enantiomers, proved that a chemical reaction could proceed with an inversion of the three-dimensional configuration at a chiral center. vedantu.comwikipedia.org

This phenomenon was named Walden inversion. It is now understood as the stereochemical outcome of the bimolecular nucleophilic substitution (S_N2) mechanism. In an S_N2 reaction, a nucleophile attacks the carbon atom from the side directly opposite to the leaving group in a single, concerted step. snscourseware.orgwikipedia.org This "backside attack" forces the other three substituents on the tetrahedral carbon to flip, much like an umbrella turning inside out in a strong wind, resulting in a complete inversion of the stereocenter's configuration. vedantu.comwikipedia.org The conversion of an optically active malic acid to chlorosuccinic acid with PCl₅ is a classic textbook example of this mechanism. byjus.com

Table 5: Key Reactions in the Walden Cycle This table is generated based on the research findings.

Starting Material Reagent(s) Product Stereochemical Outcome
(+)-Malic acid PCl₅ (-)-Chlorosuccinic acid Inversion
(-)-Chlorosuccinic acid Ag₂O, H₂O (-)-Malic acid Inversion
(-)-Malic acid PCl₅ (+)-Chlorosuccinic acid Inversion
(+)-Chlorosuccinic acid Ag₂O, H₂O (+)-Malic acid Inversion (net retention via double inversion) wikipedia.org

Analysis of Nucleophilic Substitution Pathways Leading to Chlorosuccinic Acid

The conversion of malic acid to chlorosuccinic acid serves as a classic example of nucleophilic substitution at a chiral center. The stereochemical outcome of this transformation is highly dependent on the choice of chlorinating agent, which dictates the operative reaction mechanism.

Walden Inversion in the Conversion of Malic Acid to Chlorosuccinic Acid (e.g., PCl5-mediated)

The reaction of malic acid with phosphorus pentachloride (PCl₅) is a well-documented method for the synthesis of chlorosuccinic acid that proceeds with an inversion of stereochemistry. This phenomenon is known as the Walden inversion. masterorganicchemistry.comlibretexts.orglibretexts.org For instance, the treatment of (-)-malic acid with PCl₅ yields (+)-chlorosuccinic acid. libretexts.orglibretexts.orgpressbooks.pub This inversion of configuration is a hallmark of the Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.com

The reaction is believed to proceed through the following steps:

Activation of the hydroxyl group: The hydroxyl group of malic acid attacks the phosphorus atom of PCl₅, leading to the formation of a chlorophosphite ester intermediate and the liberation of hydrogen chloride.

Nucleophilic attack by chloride: The chloride ion, acting as a nucleophile, then attacks the chiral carbon atom from the side opposite to the leaving group (the chlorophosphite group). This "backside attack" is characteristic of the Sₙ2 mechanism and results in the inversion of the stereocenter's configuration. youtube.com

This stereospecific transformation is a key step in the Walden cycle, a series of reactions that demonstrates the interconversion of enantiomers and was pivotal in the historical development of stereochemical concepts. masterorganicchemistry.comlibretexts.orglibretexts.org The cycle interconverts (+)- and (-)-malic acids through their corresponding chlorosuccinic acid enantiomers. libretexts.orglibretexts.orgpressbooks.pub

Table 1: Stereochemical Outcome of the Reaction of Malic Acid Enantiomers with PCl₅

Starting MaterialReagentProductStereochemical Outcome
(+)-Malic AcidPCl₅(-)-Chlorosuccinic AcidInversion masterorganicchemistry.compressbooks.pub
(-)-Malic AcidPCl₅(+)-Chlorosuccinic AcidInversion libretexts.orglibretexts.orgpressbooks.pub
Retention of Stereochemistry in Conversions Involving this compound (e.g., SOCl2-mediated)

In contrast to the reaction with PCl₅, the conversion of malic acid to chlorosuccinic acid using thionyl chloride (SOCl₂) typically proceeds with retention of stereochemistry. masterorganicchemistry.com For example, (+)-malic acid reacts with SOCl₂ to give (+)-chlorosuccinic acid. masterorganicchemistry.com This outcome is explained by the Sₙi (internal nucleophilic substitution) mechanism.

The key steps of the Sₙi mechanism are:

Formation of a chlorosulfite ester: The alcohol group of malic acid reacts with thionyl chloride to form an alkyl chlorosulfite intermediate.

Internal delivery of the nucleophile: The chlorosulfite group is a good leaving group. It departs, but before the resulting carbocation can diffuse away, the chloride from the chlorosulfite attacks the carbocation from the same face from which the leaving group departed. This internal delivery of the chloride ion results in the retention of the original stereochemistry. masterorganicchemistry.com

It is important to note that the stereochemical outcome of the reaction with SOCl₂ can be altered by the presence of a base like pyridine (B92270). When pyridine is added, the reaction proceeds with inversion of configuration, following a standard Sₙ2 pathway. masterorganicchemistry.com Pyridine reacts with the intermediate chlorosulfite ester, liberating a free chloride ion which then acts as an external nucleophile, leading to a backside attack and inversion. masterorganicchemistry.com

Table 2: Influence of Reaction Conditions on the Stereochemical Outcome of the Reaction of (+)-Malic Acid with SOCl₂

ReagentSolvent/AdditiveProductStereochemical Outcome
SOCl₂None(+)-Chlorosuccinic AcidRetention (Sₙi) masterorganicchemistry.com
SOCl₂Pyridine(-)-Chlorosuccinic AcidInversion (Sₙ2) masterorganicchemistry.com

Mechanistic Reactivity and Transformation Studies of R 2 Chlorosuccinic Acid

Intramolecular Cyclization Pathways

The intramolecular cyclization of (R)-2-chlorosuccinic acid and its derivatives represents a pivotal reaction pathway, governed by the internal nucleophilic attack of a carboxylate group on the carbon atom bearing the chlorine substituent. This process can lead to the formation of two distinct cyclic ester products: a three-membered α-lactone or a four-membered β-lactone. The competition between these pathways is a subject of significant mechanistic interest.

Formation of α-Lactones and β-Lactones from 2-Chlorosuccinate Derivatives

The dianion of 2-chlorosuccinic acid can undergo intramolecular nucleophilic substitution to yield either an α-lactone (acetolactone) or a β-lactone (oxetan-2-one). researchgate.netrsc.org The formation of the α-lactone involves the attack of the proximal carboxylate (at C-1) onto the C-2 carbon, displacing the chloride ion. Conversely, the β-lactone is formed when the distal carboxylate (at C-4) attacks the same C-2 carbon. researchgate.net

The formation of a β-lactone intermediate is a key step in the Walden cycle, which describes the stereochemical interconversion of chlorosuccinic and malic acids. researchgate.netpressbooks.publibretexts.org The preference for the β-lactone pathway over the α-lactone in this cycle is attributed to more favorable transition state geometry. researchgate.net While five- and six-membered rings are generally the most favorable in cyclization reactions due to minimal ring strain, the formation of strained three- and four-membered lactones from halocarboxylates is well-documented. youtube.com

Computational and Experimental Validation of Transition Structures and Energy Barriers

Computational studies, utilizing methods such as MP2 and B3LYP, have been instrumental in elucidating the energetic and geometric factors that control the regioselectivity of lactone formation from 2-chlorosuccinate. researchgate.netrsc.orgresearchgate.net These calculations reveal that the formation of the β-lactone is generally favored in aqueous solution. The transition structure leading to the β-lactone allows for a more favorable O-C-Cl bond angle (approximately 174°) for nucleophilic attack compared to the more constrained angle required for α-lactone formation (approximately 139°). researchgate.net This geometric preference, rather than the relative stability of the lactone products themselves, is the dominant factor in determining the reaction pathway in solution. researchgate.net

The activation energy barriers for these competing pathways are sensitive to substitution and the computational model used. For the unsubstituted 2-chlorosuccinate dianion, the barrier to β-lactone formation is lower than that for the α-lactone in a simulated aqueous environment. researchgate.net For a 2-methyl-2-chlorosuccinate derivative, the calculated difference in the free-energy barriers for α- and β-lactone formation at 298 K is remarkably small, less than 1 kJ mol⁻¹. rsc.orgresearchgate.net

Experimental validation for these pathways can be complex. Kinetic isotope effect (KIE) calculations have been proposed as a potential method to distinguish between the two competing cyclization routes. The calculated primary ¹⁴C KIEs for substitution at C-2 are predicted to be significantly smaller for the formation of the α-lactone than for the β-lactone, offering a potential experimental observable. rsc.orgresearchgate.net

Reactant DerivativePathwayCalculated O···C-Cl Angle in Transition StateRelative Barrier Preference (in Water)
2-Chlorosuccinateα-Lactone Formation~139°Disfavored
2-Chlorosuccinateβ-Lactone Formation~174°Favored

Influence of Solvation Effects on Lactone Formation Regioselectivity

Solvation plays a critical role in determining the outcome of the competition between α- and β-lactone formation. researchgate.netresearchgate.net Computational studies have shown that while β-lactone formation is favored in a polar solvent medium like water, the α-lactone pathway is actually favored in a vacuum. researchgate.net This dramatic reversal highlights the importance of the solvent in stabilizing the transition states.

The effect of the solvent is linked to its ability to stabilize the charged species involved in the reaction. In polar solvents, the rate of nucleophilic substitution reactions can be significantly altered depending on whether charge is created or dispersed in the transition state. spcmc.ac.in For the cyclization of the chlorosuccinate dianion, the solvent must stabilize a transition state where the negative charge is distributed between the incoming carboxylate and the departing chloride ion. researchgate.net The differential solvation of the more compact transition state leading to the α-lactone versus the more extended transition state for the β-lactone contributes to the observed regioselectivity. researchgate.netresearchgate.net Studies on similar solvolysis reactions confirm that solvent ionizing power and nucleophilicity can dictate the reaction mechanism, sometimes allowing two different pathways to operate simultaneously. mdpi.com

Intermolecular Reactions and Derivative Synthesis

Beyond intramolecular cyclization, this compound is a versatile substrate for a range of intermolecular reactions, enabling the synthesis of various derivatives. These reactions primarily involve nucleophilic substitution at the C-2 position or reactions at the carboxylic acid functional groups.

Nucleophilic Substitution Reactions with Varied Nucleophiles

This compound can undergo nucleophilic substitution reactions where an external nucleophile displaces the chloride atom. lookchem.comfiveable.me This reaction is fundamental to the historical work by Paul Walden on the inversion of stereochemical configuration. pressbooks.publibretexts.orgpressbooks.pub When this compound or its esters are treated with a nucleophile, the reaction typically proceeds via an Sₙ2 mechanism. This mechanism involves a backside attack by the nucleophile on the chiral carbon, resulting in an inversion of configuration. spcmc.ac.infiveable.me

Therefore, reacting this compound with a strong nucleophile leads to the formation of an (S)-2-substituted succinic acid derivative. A wide array of nucleophiles can be employed, making it a valuable method for creating enantiomerically pure compounds. lookchem.com For instance, reaction with azide (B81097) would yield (S)-2-azidosuccinic acid, while reaction with amines would produce (S)-2-amino-succinic acid derivatives (aspartic acid derivatives).

Starting MaterialNucleophileMajor ProductStereochemical Outcome
This compoundHydroxide (B78521) (e.g., via Ag₂O/H₂O)(S)-Malic acidInversion
This compoundAmmonia(S)-Aspartic acidInversion
This compoundAzide ion (N₃⁻)(S)-2-Azidosuccinic acidInversion
This compoundCyanide ion (CN⁻)(S)-2-Cyanosuccinic acidInversion

Esterification and Anhydride (B1165640) Formation from this compound

The two carboxylic acid groups of this compound can readily undergo esterification. lookchem.com A common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. scienceready.com.au This reaction can produce either the mono- or di-ester, depending on the stoichiometry of the alcohol used. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. scienceready.com.au

This compound can also be converted into a cyclic anhydride. Dicarboxylic acids, such as succinic acid, can form cyclic anhydrides upon heating. libretexts.orglibretexts.orgpearson.com This intramolecular dehydration reaction is particularly favorable for forming five- and six-membered rings. pressbooks.pub Therefore, heating this compound, likely with a dehydrating agent, would yield (R)-2-chlorosuccinic anhydride. This anhydride is itself a useful synthetic intermediate. For example, L-chlorosuccinic anhydride has been used in reactions with glycosylamines to produce a mixture of N-glycosylated isoasparagine (B1595160) and asparagine conjugates. researchgate.net

Derivatization for Analytical Characterization and Synthetic Utility

The transformation of this compound into its derivatives is a critical aspect of its chemistry, serving two primary purposes: enhancing its suitability for analytical detection and expanding its role as a versatile building block in organic synthesis. The presence of two carboxylic acid functional groups and a chiral center bearing a chlorine atom allows for a variety of targeted chemical modifications.

Derivatization for Analytical Characterization

Direct analysis of polar, non-volatile compounds like this compound can be challenging for certain analytical techniques, particularly gas chromatography (GC). Derivatization is often employed to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis, or to introduce a chromophore for enhanced detection in high-performance liquid chromatography (HPLC).

Recent studies have focused on developing sensitive methods for detecting 2-chlorosuccinic acid (CSA), often as a potential genotoxic impurity in pharmaceutical ingredients like L-malic acid. researchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for its determination without derivatization, using a reverse-phase C18 column and negative mode multiple reaction monitoring. researchgate.net

However, for other chromatographic methods, derivatization remains crucial. For instance, when attempting derivatization for HPLC analysis, care must be taken to avoid undesirable side reactions. The use of common catalysts like pyridine (B92270) has been found to cause rapid dechlorination or chlorine substitution in α-halogenated derivatives. researchgate.net To circumvent this, a reliable method was developed involving reaction with 2-nitro-phenylhydrazine hydrochloride (2-NPH·HCl) using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC) as a coupling agent in an acetonitrile-water mixture. This process yields a stable derivative suitable for HPLC analysis with detection in the near-visible region, avoiding degradation of the parent molecule. researchgate.net

For GC-based analysis, silylating agents are commonly used to convert non-volatile organic acids into volatile silyl (B83357) esters. A widely used reagent for this purpose is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which effectively derivatizes carboxylic acids for GC-MS analysis. researchgate.net

Table 1: Selected Derivatization Techniques for Analytical Characterization

Analytical Technique Derivatization Reagent Purpose Key Findings
HPLC 2-NPH·HCl with EDC Introduces a chromophore for UV-Vis detection Avoids degradation products seen with pyridine catalysts. researchgate.net
GC-MS MTBSTFA Increases volatility and thermal stability A general method for converting organic acids to silyl derivatives. researchgate.net

Derivatization for Synthetic Utility

This compound is a valuable chiral starting material, and its derivatization is a key strategy to facilitate its use in the synthesis of more complex molecules, particularly in the pharmaceutical industry. lookchem.com The carboxylic acid groups can be converted into esters, amides, and anhydrides, each serving as a versatile intermediate for further transformations.

Esterification: The conversion of this compound to its corresponding esters is a common synthetic manipulation. This is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. csub.eduumass.edu The resulting diesters, for example, dimethyl (R)-2-chlorosuccinate or diethyl (R)-2-chlorosuccinate, can be used in a variety of subsequent reactions. google.com

Amide Formation: Amides are synthesized from this compound, generally through a two-step process. numberanalytics.com The carboxylic acid is first converted into a more reactive acyl chloride by treatment with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting (R)-2-chlorosuccinyl chloride is then reacted with a primary or secondary amine to form the corresponding mono- or diamide. This method is highly efficient and widely applicable. commonorganicchemistry.com

Anhydride Formation: A particularly useful derivative is (R)-2-chlorosuccinic anhydride. This compound is prepared by treating this compound with a dehydrating agent, such as acetic anhydride. google.comepo.orggoogle.com The reaction proceeds by heating the mixture, which results in the intramolecular removal of a water molecule to form the cyclic anhydride. epo.orggoogle.com This anhydride is a key intermediate in the synthesis of L-carnitine, where it undergoes reduction followed by treatment with an alkaline hydroxide and trimethylamine. epo.org The formation of the anhydride activates the carboxyl groups, facilitating nucleophilic attack in subsequent synthetic steps.

Table 2: Key Synthetic Derivatizations of this compound

Derivative Type Reagents Intermediate Formed Synthetic Application
Ester Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) This compound diester General synthetic building block. csub.edugoogle.com
Amide 1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂) (R)-2-Chlorosuccinyl chloride Synthesis of various amide-containing compounds. numberanalytics.comcommonorganicchemistry.com

Advanced Analytical and Spectroscopic Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and spatial arrangement of atoms. For chiral molecules like (R)-2-Chlorosuccinic acid, specialized NMR methods are indispensable for confirming its stereochemistry and assessing enantiomeric purity.

Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Proton Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments enhance spectral resolution by spreading information across two frequency axes, revealing correlations between nuclei. oxinst.com Homonuclear Correlation Spectroscopy (COSY) is one of the most fundamental and widely used 2D NMR experiments, designed to identify protons that are spin-spin coupled to each other, typically through two or three chemical bonds. oxinst.com

In a COSY spectrum, the standard one-dimensional (1D) ¹H NMR spectrum appears along the diagonal. The critical information is contained in the off-diagonal signals, known as cross-peaks, which indicate a coupling interaction between two distinct protons. researchgate.netyoutube.com For this compound, the structure consists of a methine group (CH) bonded to the chlorine atom and an adjacent methylene group (CH₂). The proton on the chiral carbon (Hα) is coupled to the two diastereotopic protons of the methylene group (Hβ1 and Hβ2).

A COSY experiment on this compound would display cross-peaks connecting the signal of Hα to the signals of both Hβ1 and Hβ2. This unequivocally establishes the through-bond connectivity of the carbon backbone, confirming the structural assignment. While ¹H NMR data for the (S)-enantiomer shows complex splitting patterns (doublet of doublets and a triplet), the COSY spectrum provides a direct visual map of these coupling relationships. google.com

Table 1: Expected ¹H-¹H COSY Correlations for this compound
Proton 1 (Chemical Shift)Proton 2 (Chemical Shift)Correlation TypeStructural Information
Hα (~4.8 ppm)Hβ1 (~3.0 ppm)Cross-peakConfirms ³J-coupling between the methine proton and one of the methylene protons.
Hα (~4.8 ppm)Hβ2 (~3.1 ppm)Cross-peakConfirms ³J-coupling between the methine proton and the second methylene proton.
Hβ1 (~3.0 ppm)Hβ2 (~3.1 ppm)Cross-peak (possible)May show correlation if geminal coupling (²J) is resolved, confirming both protons are on the same carbon.

Application of Chiral Shift Reagents in Enantiomeric Purity Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), is critical in chiral chemistry. NMR spectroscopy can be used for this purpose with the aid of chiral shift reagents (CSRs). libretexts.org These are typically organometallic complexes of lanthanide metals, such as europium or praseodymium, containing a chiral ligand. harvard.edu

When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms labile diastereomeric complexes with each enantiomer. nih.gov Since diastereomers have different physical properties, their corresponding nuclei exhibit different chemical shifts in the NMR spectrum. libretexts.org For a racemic mixture of 2-chlorosuccinic acid, the acidic carboxyl groups would interact with the Lewis acidic metal center of the CSR. This interaction leads to the splitting of signals that were identical for both enantiomers in the absence of the reagent. For instance, the distinct signal of the methine proton (Hα) would resolve into two separate signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex.

The enantiomeric excess can then be calculated by integrating the areas of these separated peaks. The accuracy of this method allows for precise quantification of the enantiomeric composition of a sample. mit.edu

Table 2: Hypothetical ¹H NMR Data for a Racemic Mixture of 2-Chlorosuccinic Acid with a Chiral Shift Reagent
ProtonChemical Shift (δ) without CSRChemical Shift (δ) with CSRIntegration Ratio (for 75:25 R:S mixture)
Hα (R-enantiomer)4.80 ppm5.15 ppm3
Hα (S-enantiomer)4.80 ppm5.25 ppm1

Note: Chemical shift values are illustrative to demonstrate the separation effect.

Oxygen-17 NMR Studies for Elucidating Hydrogen Bonding and Electronic Environment

Oxygen-17 (¹⁷O) is the only naturally occurring NMR-active oxygen isotope. huji.ac.il Despite its very low natural abundance (0.037%) and quadrupolar nature which results in broad signals, ¹⁷O NMR is a powerful probe of the local electronic environment of oxygen atoms. nih.gov The ¹⁷O chemical shift is highly sensitive to factors such as hybridization, conjugation, and particularly hydrogen bonding. ox.ac.uk

For this compound, which has two carboxylic acid groups, there are four distinct oxygen atoms: two carbonyl oxygens (C=O) and two hydroxyl oxygens (-OH). ¹⁷O NMR spectroscopy, likely requiring isotopic enrichment, could provide unique insights:

Distinguishing Oxygen Environments : The carbonyl and hydroxyl oxygens would resonate in different regions of the broad ¹⁷O chemical shift range, allowing for their distinct observation. huji.ac.il

Probing Hydrogen Bonding : The chemical shifts of the hydroxyl and carbonyl oxygens are significantly influenced by both intramolecular and intermolecular hydrogen bonds. ox.ac.uk Studying the compound in various solvents or at different concentrations could reveal detailed information about its hydrogen-bonding network and interactions with the solvent.

Electronic Effects : The electron-withdrawing chlorine atom influences the electronic environment of the nearby carboxylic acid group. This effect would be reflected in the ¹⁷O chemical shifts compared to those of unsubstituted succinic acid.

These studies offer a direct window into the physicochemical properties of the oxygen-containing functional groups that are central to the reactivity of this compound. rsc.org

Chiral Chromatographic Methods

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. For chiral molecules, specialized chromatographic methods are required to resolve enantiomers, which exhibit identical physical properties in an achiral environment. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation of enantiomers. The separation can be achieved through two primary strategies:

Direct Method : This approach utilizes a Chiral Stationary Phase (CSP). A CSP contains a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). nih.gov As the racemic mixture of 2-chlorosuccinic acid passes through the column, the (R) and (S) enantiomers form transient diastereomeric complexes with the CSP. Due to differing stabilities and steric interactions, one enantiomer is retained longer than the other, resulting in separation. sigmaaldrich.com CSPs based on polysaccharides (e.g., cellulose derivatives), cyclodextrins, or macrocyclic glycopeptides are commonly used for separating chiral acids. nih.govrsc.org

Indirect Method : This method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) prior to analysis. nih.gov The reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, non-chiral stationary phase, such as a C18 column. nih.gov For 2-chlorosuccinic acid, the carboxylic acid groups could be reacted with a chiral amine or alcohol to form diastereomeric amides or esters.

The quantification of the enantiomeric ratio is achieved by measuring the area of the corresponding peaks in the chromatogram.

Table 3: Representative Chiral HPLC Data for the Separation of 2-Chlorosuccinic Acid Enantiomers
EnantiomerRetention Time (min)Peak AreaEnantiomeric Purity (%)
(S)-2-Chlorosuccinic acid8.51,5005.0
This compound10.228,50095.0

Note: Data is hypothetical, based on separation on a polysaccharide-based Chiral Stationary Phase.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Derivatized Samples

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. gcms.cz Carboxylic acids like 2-chlorosuccinic acid are non-volatile and thermally labile, necessitating a derivatization step to increase their volatility and stability for GC analysis. researchgate.net Common derivatization procedures for carboxylic acids include esterification (e.g., to form methyl esters) or silylation (to form trimethylsilyl esters). gcms.cz

For chiral analysis, a GC system equipped with a chiral capillary column is used. gcms.cz The stationary phase of this column is coated with a chiral selector, which interacts diastereomerically with the derivatized enantiomers, leading to different retention times.

The coupling of GC with a Mass Spectrometry (MS) detector provides a powerful analytical tool. The GC separates the derivatized enantiomers, and the MS provides mass information that confirms the identity of the compounds and allows for sensitive quantification. mdpi.com This combination is highly effective for determining the enantiomeric composition of complex samples.

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules. springernature.com This technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystalline lattice. For chiral molecules, the determination of absolute configuration is made possible by the phenomenon of anomalous diffraction (or resonant scattering). ed.ac.ukmit.edu

When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs. This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom. ed.ac.ukmit.edu The presence of the chlorine atom in this compound is advantageous for determining its absolute configuration using this method. Traditionally, atoms such as chlorine or sulfur provide a sufficiently strong anomalous signal to confidently assign the absolute stereochemistry. mit.edu

The process involves measuring the intensities of a large number of Bragg reflections from a single crystal of an this compound derivative. Due to anomalous scattering, the intensity of a reflection (hkl) is not equal to the intensity of its inverse reflection (-h-k-l), a breakdown of Friedel's law. ed.ac.uk This difference, known as the Bijvoet difference, is used to determine the absolute structure of the molecule in the crystal. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment. chem-soc.si

While a specific crystal structure of an this compound derivative might not be publicly available, the methodology is well-established. For instance, the absolute configuration of a related deuterated succinic acid derivative was unambiguously determined using single-crystal neutron diffraction, a technique analogous to X-ray crystallography in this context, by using an optically active cation as a chiral reference. nih.gov This approach of forming a salt with a known chiral molecule can also be employed in X-ray crystallography to aid in the determination of the absolute configuration.

Table 1: Representative Crystallographic Data for a Chiral Succinic Acid Derivative (Note: This is a hypothetical data table for illustrative purposes, based on typical values for similar organic molecules.)

ParameterValue
Chemical FormulaC4H5ClO4
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.8
b (Å)7.9
c (Å)6.2
β (°)105.5
Volume (ų)275.0
Z2
RadiationMo Kα (λ = 0.71073 Å)
Flack Parameter0.02(5)

Thermal Analysis and Phase Diagram Studies of Chiral Systems

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the solid-state properties of chiral compounds. These methods provide information on melting points, enthalpies of fusion, and thermal stability, which are crucial for understanding the behavior of enantiomers and their mixtures.

The concept of a quasiracemate is a fascinating aspect of stereochemistry, where a 1:1 mixture of two structurally similar but distinct chiral molecules of opposite configuration co-crystallizes. This phenomenon is a powerful tool for the determination of the relative configurations of chiral molecules. A classic example would be the investigation of a mixture of this compound and (S)-2-Bromosuccinic acid.

Due to the similar size and electronegativity of chlorine and bromine atoms, it is highly probable that this compound and (S)-2-Bromosuccinic acid would form a quasiracemate. The phase diagram of their mixtures would be expected to resemble that of a true racemic compound, exhibiting a eutectic point and a central region where the quasiracemic compound melts at a different temperature than the individual components. The formation of a quasiracemate is a strong indication that the two components have opposite absolute configurations.

The construction of a binary phase diagram, typically using DSC, would involve preparing a series of mixtures with varying compositions of the two acids and measuring their melting points. The shape of the resulting diagram would reveal the nature of the solid-state miscibility and the formation of a quasiracemate.

The crystallization of a mixture of enantiomers can result in three different solid phases: a conglomerate (a mechanical mixture of crystals of the pure enantiomers), a racemic compound (a single crystalline phase containing equal amounts of both enantiomers in an ordered arrangement), or a solid solution (a single crystalline phase where the enantiomers are randomly distributed).

The behavior of this compound and its enantiomer, (S)-2-Chlorosuccinic acid, upon crystallization can be investigated by constructing a binary melting point phase diagram. This diagram would plot the melting temperature as a function of the composition of the enantiomeric mixture.

Conglomerate: The phase diagram would show a simple eutectic, with the melting point of the mixture being lower than that of the pure enantiomers.

Racemic Compound: The phase diagram would show a maximum melting point at the 50:50 composition, which is typically higher than the melting point of the pure enantiomers.

Solid Solution: The phase diagram would show a continuous melting range between the melting points of the two pure enantiomers.

Thermal analysis would be the primary tool for these investigations. DSC can be used to determine the melting points and enthalpies of fusion for various compositions, while TGA can provide information on the thermal stability and decomposition profiles of the different solid phases.

Table 2: Expected Thermal Properties of Chlorosuccinic Acid Enantiomers and Racemate (Note: This is a hypothetical data table for illustrative purposes, based on the known properties of succinic acid and its derivatives.)

SubstanceMelting Point (°C)Enthalpy of Fusion (kJ/mol)Decomposition Temperature (°C)
This compound151-15430-35> 200
(S)-2-Chlorosuccinic acid151-15430-35> 200
Racemic 2-Chlorosuccinic acid155-15835-40> 200

The data in this hypothetical table suggests that 2-chlorosuccinic acid likely forms a racemic compound, as indicated by the higher melting point of the racemic mixture compared to the individual enantiomers.

Theoretical and Computational Investigations of R 2 Chlorosuccinic Acid

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to understanding the electronic structure and reactivity of (R)-2-chlorosuccinic acid. These calculations allow for the exploration of potential energy surfaces, helping to elucidate reaction mechanisms, determine the stability of intermediates, and identify transition states.

This compound possesses two carboxylic acid functional groups and a chiral center bearing a chlorine atom, making it a candidate for intramolecular cyclization reactions, such as dehydration to form a cyclic anhydride (B1165640). Theoretical studies can map the energy profile of such reactions. For instance, the dehydration of succinic acid to succinic anhydride has been studied computationally, revealing a multi-step mechanism involving intermediates and transition states. researchgate.net A similar approach can be applied to this compound.

The reaction would proceed through the formation of a protonated intermediate, followed by an intramolecular nucleophilic attack from the second carboxyl group. The key step, an intramolecular proton transfer, would likely proceed via a seven-membered ring transition state, which is entropically favorable. researchgate.net DFT calculations, using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to locate the geometries of reactants, intermediates, transition states, and products, and to calculate their corresponding energies. researchgate.net The activation energy for the rate-determining step, which for succinic acid dehydration is the final water elimination step, can thus be determined. researchgate.net

Table 1: Illustrative Energy Profile Data for a Hypothetical Intramolecular Cyclization

This table illustrates the type of data generated from DFT calculations for a reaction mechanism. The values are hypothetical and based on typical findings for similar reactions.

SpeciesDescriptionRelative Energy (kJ/mol)
IM1 Initial Reactant Complex0.0
TS1 First Transition State+55.2
IM2 Intermediate Product-10.5
TS2 Second Transition State+167.2
P Final Product + H₂O+25.8

The chiral nature of this compound makes it a valuable subject for studying stereoselective transformations. Transition state analysis is crucial for understanding the origins of stereoselectivity. Computational modeling can identify the transition state structures for reactions leading to different stereoisomers and compare their relative energies. A lower activation energy for one transition state over another explains the preference for the formation of a specific product isomer.

For reactions involving nucleophilic substitution at the chiral center, computational methods can model the approach of the nucleophile and the departure of the chlorine leaving group. The analysis would involve locating the transition states for both inversion (SN2-type) and retention of configuration. The calculated energy difference between these competing transition states provides a quantitative prediction of the reaction's stereochemical outcome.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used to predict spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. frontiersin.orgresearchgate.net These predictions are invaluable for structure verification and for assigning signals in experimental spectra. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. uncw.edunih.gov

The process involves first performing a geometry optimization of the this compound molecule to find its lowest energy conformation. Subsequently, the magnetic shielding tensors are calculated for each nucleus using the GIAO method. uncw.edunih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.net Modern approaches also leverage machine learning algorithms trained on large datasets of experimental and calculated data to refine predictions, achieving high accuracy with mean average errors of less than 0.15 ppm for ¹H shifts. frontiersin.org

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

This table demonstrates how predicted NMR data is correlated with experimental values. The values presented are hypothetical, as a specific computational study for this molecule was not found in the literature search.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C1 (-COOH)173.5172.9+0.6
C2 (-CHCl)55.855.2+0.6
C3 (-CH₂)38.237.9+0.3
C4 (-COOH)176.1175.8+0.3

Molecular Recognition and Intermolecular Interactions

The arrangement of molecules in the solid state and their interactions are governed by principles of molecular recognition. For a chiral dicarboxylic acid, hydrogen bonding and van der Waals forces are dominant. Computational methods can quantify these interactions and predict crystal structures.

Lattice energy is the energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions or molecules, and it is a key indicator of crystal stability. libretexts.orglibretexts.org While this compound is chiral, crystallographic data is available for its enantiomer, (S)-2-chlorosuccinic acid, which crystallizes in the chiral space group P 2₁ 2₁ 2₁. nih.gov Due to the nature of enantiomers, the crystal structure and lattice energy of the (R)-isomer are expected to be identical.

Lattice energy can be calculated using quantum mechanical methods, such as periodic DFT calculations, or semi-empirical methods like the PIXEL approach, which partitions the interaction energy into Coulombic, polarization, dispersion, and repulsion terms. scispace.comacs.org Studies on similar chiral carboxylic acids have shown that homochiral crystals often form chain ("catemer") motifs of O-H···O hydrogen bonds, in contrast to the centrosymmetric cyclic dimers found in racemic crystals. scispace.comacs.org Energy calculations can reveal the relative stability of different possible packing arrangements and hydrogen-bonding networks.

Table 3: Crystallographic Data for (S)-2-Chlorosuccinic Acid

This data, from the Crystallography Open Database, would serve as the input for a theoretical lattice energy calculation for the (R)-enantiomer.

ParameterValue
Formula C₄H₅ClO₄
Space Group P 2₁ 2₁ 2₁
a 7.5593 Å
b 8.5020 Å
c 9.0604 Å
α, β, γ 90°
Z 4

Source: PubChem, based on Crystallography Open Database (COD) entry 7225885. nih.gov

The self-assembly of chiral molecules into larger, ordered structures is a process driven by specific intermolecular interactions. For this compound in solution or on surfaces, these interactions would primarily involve hydrogen bonding between the carboxylic acid groups. Computational modeling can simulate these self-assembly processes to understand how chirality is transferred from the molecular to the supramolecular level.

Research Applications and Broader Scientific Impact

Application in Asymmetric Catalysis and Chiral Ligand Design

Asymmetric catalysis is a cornerstone of modern organic synthesis, relying on chiral catalysts to produce a desired enantiomer of a product. The effectiveness of these catalysts often depends on the structure of the chiral ligand bound to a metal center. While not typically used as a ligand itself, (R)-2-Chlorosuccinic acid serves as an important precursor for constructing more complex chiral molecules that can be developed into ligands.

The design of effective chiral ligands is a formidable task in chemistry, with the goal of modifying the reactivity and selectivity of a metal catalyst to favor the formation of one enantiomer over the other beilstein-journals.org. The stereocenter and functional groups of this compound make it a valuable starting material for creating the chiral backbone or side chains of these ligands. The dicarboxylic acid functionality allows for the formation of amides, esters, or other linkages to build larger, more complex molecular architectures necessary for effective enantiocontrol in metal-catalyzed reactions. Chiral 1,2-amino alcohols, for instance, are important scaffolds for chiral ligands and can be synthesized from chiral precursors researchgate.net. The structural framework of this compound provides a foundation for accessing such valuable chiral synthons.

Role as a Key Building Block in Medicinal Chemistry Research

The demand for enantiomerically pure compounds in the pharmaceutical industry is significant, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles researchgate.net. Chiral building blocks are essential for the efficient synthesis of these single-enantiomer active pharmaceutical ingredients (APIs) researchgate.net.

This compound is a versatile C4 chiral building block for synthesizing enantiopure pharmaceutical intermediates. The presence of a chlorine atom, a good leaving group, allows for nucleophilic substitution reactions to introduce new functional groups with either retention or inversion of stereochemistry, depending on the reaction mechanism. The two carboxylic acid groups can be selectively modified to form esters, amides, or be reduced to alcohols, providing a wide range of synthetic possibilities.

The synthesis of APIs often involves the coupling of several complex molecular fragments beilstein-journals.orgbeilstein-journals.orgmdpi.com. Having access to enantiopure building blocks like this compound is crucial for streamlining these synthetic routes and ensuring the final product has the correct stereochemistry. Chlorine-containing molecules represent a significant portion of pharmaceuticals, highlighting the utility of chlorinated synthons in drug discovery nih.gov.

A significant application of chlorosuccinic acid is in the synthesis of carnitine. L-Carnitine (also known as (R)-(-)-carnitine) is a vital, vitamin-like compound essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation, a key process in energy metabolism nih.govmdpi.com. Its homeostasis in the body is maintained through diet, endogenous synthesis, and renal reabsorption nih.gov.

A patented industrial process demonstrates a pathway to L-carnitine starting from the opposite enantiomer, (S)-(-)-chlorosuccinic acid google.com. This process involves the reduction of one of the carboxylic acid groups and subsequent reaction with trimethylamine. Following this synthetic logic, this compound serves as a logical precursor for the synthesis of D-carnitine, the non-biologically active enantiomer. This highlights the compound's utility in stereospecific synthesis, where the choice of the starting enantiomer directly dictates the stereochemistry of the final product.

StepReactantTransformationProduct
1(S)-Chlorosuccinic acidSelective reduction of one carboxyl group(S)-4-Chloro-3-hydroxybutanoic acid derivative
2Intermediate from Step 1Reaction with trimethylamineL-Carnitine ((R)-Carnitine)

This interactive table outlines the general synthetic pathway from (S)-Chlorosuccinic acid to L-Carnitine, which involves a stereochemical inversion.

Contributions to Chemical Biology Research and Metabolite Studies

Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound, as a structural analog of succinic acid—a key intermediate in the citric acid (TCA) cycle—holds potential for use in this field. Metabolite analogs are often employed as competitive inhibitors for enzymes to probe their function and mechanism. Given its structural similarity to succinate, this compound could be investigated as a potential inhibitor of enzymes that recognize succinate, such as succinate dehydrogenase (Complex II) in the electron transport chain. Such studies could provide insights into enzyme active site topology and help in understanding metabolic pathways.

Development of Chiral Materials with Specialized Functions

Chiral materials, including polymers and liquid crystals, are gaining interest for applications in enantioselective separations, sensing, and optics. The properties of these materials are derived from the chirality of their constituent molecular building blocks.

This compound is a promising candidate as a chiral monomer for the synthesis of functional polymers. Its dicarboxylic acid nature allows it to undergo polycondensation reactions with diols or diamines to produce chiral polyesters or polyamides, respectively. The incorporation of the this compound unit would introduce a regular chiral feature along the polymer backbone. This inherent chirality could induce the polymer to adopt a helical or other ordered secondary structure, leading to materials with unique chiroptical properties or the ability to act as a stationary phase for the chromatographic separation of racemic mixtures.

Potential in Agrochemical Synthesis for Enhanced Stereoselectivity

Similar to the pharmaceutical industry, the agrochemical sector is increasingly moving towards the use of single-enantiomer active ingredients. Often, only one enantiomer of a chiral pesticide or herbicide possesses the desired biological activity, while the other may be inactive or have undesirable off-target effects. The use of enantiopure products can lead to lower application rates and reduced environmental impact.

As a versatile chiral C4 building block, this compound represents a potential starting material for the stereoselective synthesis of novel agrochemicals. Its functional handles allow for the construction of a wide variety of molecular structures, enabling the targeted synthesis of the biologically active enantiomer of a pesticide, herbicide, or fungicide.

Future Directions and Emerging Research Avenues for R 2 Chlorosuccinic Acid

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for chiral molecules like (R)-2-Chlorosuccinic acid. nih.govresearchgate.nethims-biocat.eu Future advancements are anticipated to focus on biocatalysis and chemoenzymatic methods, which offer high selectivity under mild reaction conditions, reducing energy consumption and waste generation. nih.govnih.gov

One promising avenue is the use of enzymes, such as dehalogenases and lipases, for the stereoselective synthesis of this compound and its derivatives. nih.gov Biocatalysis offers the potential for high efficiency and eco-friendly processes for producing pharmacologically relevant compounds. researchgate.net Research into novel enzymes and the optimization of existing ones through protein engineering will be crucial for developing industrially viable and sustainable manufacturing processes. The integration of biocatalysis with traditional chemical methods in chemoenzymatic strategies is also expected to yield innovative and efficient synthetic pathways. nih.gov

Green Synthesis ApproachPotential AdvantagesKey Research Areas
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. nih.govnih.govDiscovery and engineering of novel dehalogenases and related enzymes.
Chemoenzymatic Synthesis Combines the selectivity of enzymes with the versatility of chemical reactions. nih.govDevelopment of one-pot cascade reactions.
Use of Renewable Feedstocks Reduces reliance on petrochemicals.Conversion of biomass-derived succinic acid.

Integration of Advanced Computational and Experimental Techniques for Comprehensive Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for process optimization and the development of novel applications. The integration of advanced computational modeling with sophisticated experimental techniques is set to provide unprecedented mechanistic insights. mckgroup.org

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and the origins of stereoselectivity in chlorination and dehalogenation reactions. nih.govresearchgate.netescholarship.org These theoretical studies can guide the rational design of catalysts and reaction conditions for improved efficiency and selectivity. nih.govescholarship.org For instance, computational modeling can elucidate the intricate mechanisms of enzymatic halogenation, providing a roadmap for engineering enzymes with tailored substrate specificities and catalytic activities. nih.gov

Complementing these computational approaches, advanced experimental techniques such as in-situ spectroscopic monitoring and kinetic analysis will provide real-time data on reaction progress, enabling the validation of theoretical models and the identification of key intermediates. mckgroup.org

TechniqueApplication in this compound ResearchExpected Insights
Density Functional Theory (DFT) Modeling stereoselective chlorination and enzymatic dehalogenation. nih.govresearchgate.netescholarship.orgUnderstanding transition states and the origin of enantioselectivity. nih.gov
In-situ Spectroscopy Real-time monitoring of enzymatic and chemical reactions.Identification of reaction intermediates and kinetic profiling.
Kinetic Isotope Effects Elucidating rate-determining steps in reaction mechanisms.Detailed understanding of bond-breaking and bond-forming processes.

Exploration of Novel Biological and Pharmacological Applications Beyond Current Paradigms

While the primary utility of this compound has been as a chiral building block, future research is expected to uncover novel biological and pharmacological activities of its derivatives. The introduction of a chlorine atom into a molecule can significantly alter its biological properties, often enhancing its efficacy. nih.gov

One area of exploration is the synthesis of succinimide (B58015) derivatives, which have shown promise as anticonvulsant agents. nih.gov By utilizing this compound as a starting material, novel chiral succinimides with potentially improved pharmacological profiles and reduced side effects could be developed. Furthermore, the structural motif of a chlorinated dicarboxylic acid could be incorporated into various molecular scaffolds to probe for a wide range of biological activities, including antimicrobial and anticancer effects. The halogenated pyrazine-based chalcones, for instance, have been investigated as potential antimicrobial drugs. mdpi.com

Potential ApplicationRationaleResearch Focus
Anticonvulsant Agents Succinimide core is a known pharmacophore for anticonvulsant activity. nih.govSynthesis and screening of novel chiral succinimide derivatives.
Antimicrobial Agents Halogenation can enhance the antimicrobial properties of organic molecules. mdpi.comIncorporation of the (R)-2-chlorosuccinyl moiety into known antimicrobial scaffolds.
Enzyme Inhibitors The carboxylic acid and chloro functional groups can interact with active sites of enzymes.Design and synthesis of targeted enzyme inhibitors for various therapeutic areas.

Development of High-Throughput Screening Methods for Stereoselective Transformations

The discovery and optimization of stereoselective reactions for the synthesis and derivatization of this compound can be significantly accelerated by the development of high-throughput screening (HTS) methods. nih.govresearchgate.net These techniques allow for the rapid evaluation of large libraries of catalysts and reaction conditions, identifying optimal parameters in a fraction of the time required by traditional methods. nih.gov

Future research will likely focus on developing novel HTS assays based on fluorescence, circular dichroism (CD), and mass spectrometry to determine the enantiomeric excess and yield of reactions involving this compound. nih.govnih.gov For instance, fluorescence-based assays can be designed where the formation of a specific enantiomer triggers a measurable change in fluorescence intensity. nih.gov Similarly, CD-based methods can provide rapid and sensitive detection of chiral molecules. nih.gov The development of such screening platforms will be instrumental in the directed evolution of enzymes for the synthesis of this compound and in the discovery of new asymmetric catalysts for its transformations. researchgate.netresearchgate.net

Screening MethodPrincipleApplication for this compound
Fluorescence-Based Assays Enantioselective reaction produces a fluorescent signal. nih.govRapid screening of enzyme libraries for stereoselective synthesis.
Circular Dichroism (CD) Spectroscopy Chiral molecules interact differently with circularly polarized light. nih.govHigh-throughput determination of enantiomeric excess. nih.gov
Mass Spectrometry Separation and detection of ions based on their mass-to-charge ratio.Screening of reaction products in complex mixtures.

Expanding the Chiral Pool Utilizing this compound as a Versatile Platform

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that serve as starting materials for the synthesis of complex chiral molecules. nih.gov this compound, with its two carboxylic acid functionalities and a stereocenter bearing a reactive chlorine atom, is an ideal candidate for expanding this valuable resource.

Future research will focus on demonstrating the utility of this compound as a versatile platform for the synthesis of a wide array of enantiopure compounds. The differential reactivity of the two carboxylic acid groups, along with the potential for nucleophilic substitution of the chlorine atom, allows for a diverse range of chemical transformations. This will enable the synthesis of complex chiral molecules, including non-proteinogenic amino acids, lactones, and other heterocyclic compounds that are of interest in medicinal chemistry and materials science. By developing robust synthetic routes from this compound, the accessibility of these valuable chiral building blocks can be significantly enhanced, thereby invigorating the chiral pool. nih.gov

Target Molecule ClassSynthetic StrategyPotential Impact
Chiral Amino Acids Nucleophilic substitution of the chlorine with an amino group precursor.Access to novel, non-natural amino acids for peptide synthesis.
Chiral Lactones Intramolecular cyclization after selective reduction of one carboxylic acid group.Synthesis of biologically active natural product analogues.
Functionalized Dicarboxylic Acids Derivatization of the carboxylic acid groups and the chloro substituent.Creation of novel ligands for asymmetric catalysis and materials science.

Q & A

Q. What are the common synthetic routes for (R)-2-Chlorosuccinic acid, and how can its enantiomeric purity be validated?

Methodological Answer: this compound is typically synthesized via stereoselective chlorination of succinic acid derivatives or resolution of racemic mixtures. A notable method involves reacting (±)-2-chlorosuccinic acid with imidazole under controlled solvent conditions (e.g., methanol:CH₂Cl₂), yielding zwitterionic crystals for structural confirmation . Enantiomeric purity is validated using chiral HPLC or polarimetry. X-ray crystallography (e.g., space group P2₁/c) provides definitive proof of stereochemistry, as demonstrated in studies analyzing carboxyl···carboxylate interactions and hydrogen-bonding networks .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy: FT-IR for functional group analysis (e.g., C=O stretching at ~1700 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and mass spectrometry for molecular ion confirmation.

  • Crystallography: Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions. For example, hydrogen-bonding motifs (e.g., N⁺–H···O⁻) and catemeric arrangements along crystallographic axes can be visualized .

  • Table 1: Key Intermolecular Contacts in this compound Derivatives (from ):

    Interaction TypeDistance (Å)Role in Crystal Packing
    N⁺–H···O⁻2.65–2.78Sheet formation in ab plane
    C–H···O3.50Stacking between sheets
    Carboxyl···Carboxylate2.89Catemeric propagation

Advanced Research Questions

Q. How can researchers resolve contradictions in historical and modern data on the stability of this compound quasiracemates?

Methodological Answer: Centnerzwer’s 1899 phase diagrams suggested instability of quasiracemates compared to homochiral phases, but modern studies using co-crystalline additives (e.g., imidazole) reveal alternative stabilization pathways . To address discrepancies:

Replicate historical experiments under controlled conditions (e.g., solvent ratios, temperature gradients).

Apply advanced analytics : Differential scanning calorimetry (DSC) for phase transitions and synchrotron XRD for real-time crystal growth monitoring.

Computational modeling : Use density functional theory (DFT) to compare energy landscapes of quasiracemates vs. homochiral crystals .

Q. What experimental designs are effective for probing this compound’s role in prebiotic chemistry?

Methodological Answer: Simulate prebiotic environments via electric discharge experiments in reducing atmospheres (e.g., CH₄/NH₃/H₂O). Key steps:

Synthesis : Generate dicarboxylic acids under spark discharge conditions, followed by chiral separation .

Analysis : Compare product profiles with meteoritic samples (e.g., Murchison meteorite) using GC-MS and isotopic labeling.

Validation : Assess catalytic activity in peptide bond formation or chiral amplification reactions .

Q. How can co-crystalline additives be systematically screened to modulate this compound’s supramolecular assembly?

Methodological Answer:

  • High-throughput screening : Use solvent evaporation or cooling crystallization with additives (e.g., amines, heterocycles).
  • Metrics : Monitor crystal habit (microscopy), thermal stability (TGA), and hydrogen-bonding via Hirshfeld surface analysis.
  • Case study : Imidazole induces zwitterionic packing via N⁺–H···O⁻ interactions, altering sheet stacking motifs .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

Methodological Answer:

  • Documentation : Follow IUPAC guidelines for reporting reaction conditions (e.g., solvent purity, stoichiometry).
  • Reference standards : Use Cambridge Structural Database (CSD) entries for crystallographic validation .
  • Open data : Share raw diffraction data (e.g., CIF files) and spectral datasets in public repositories to enable independent verification .

Ethical and Collaborative Considerations

Q. How should researchers address conflicting interpretations of this compound’s reactivity in multidisciplinary studies?

Methodological Answer:

  • Interdisciplinary peer review : Engage crystallographers, organic chemists, and computational modelers to evaluate mechanistic hypotheses.
  • Transparency : Disclose all experimental parameters (e.g., pH, trace metal content) that may influence reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.